1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichloro-5-fluoroacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-aminophenyl)prop-2-en-1-one.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with substituted halogen atoms.
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application:
Anti-inflammatory and Anticancer Activity: The compound may inhibit key enzymes or signaling pathways involved in inflammation and cancer cell proliferation.
Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 1-(2,4-Difluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 1-(2,4-Dichloro-5-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Comparison: 1-(2,4-Dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity compared to similar compounds.
Properties
CAS No. |
506431-72-7 |
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Molecular Formula |
C15H8Cl2FNO3 |
Molecular Weight |
340.1 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H8Cl2FNO3/c16-12-8-13(17)14(18)7-11(12)15(20)5-4-9-2-1-3-10(6-9)19(21)22/h1-8H |
InChI Key |
QATGSUMALRNCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
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